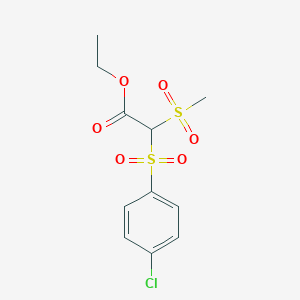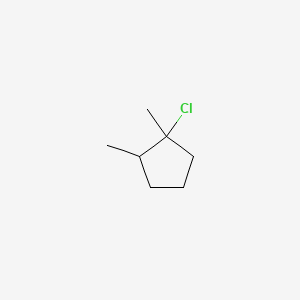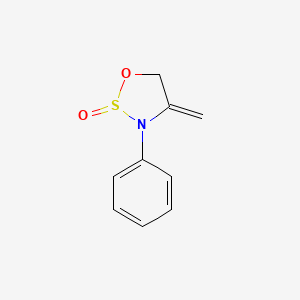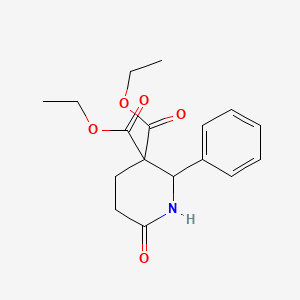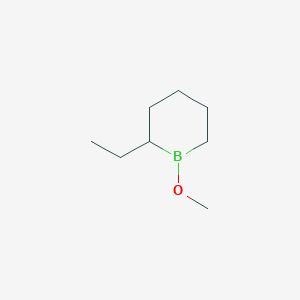
2-Ethyl-1-methoxyborinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-1-methoxyborinane is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boron atom bonded to an ethyl group and a methoxy group, forming a six-membered borinane ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-methoxyborinane typically involves the hydroboration of alkenes with boron hydrides. One common method is the addition of diborane (B₂H₆) to an alkene, followed by oxidation to yield the desired organoboron compound . The reaction is usually carried out in an ether solvent at room temperature or lower to ensure the stability of the intermediate products.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the reaction of 3-halopentane with metal magnesium in an organic solvent to form a Grignard reagent, which is then reacted with paraformaldehyde and hydrolyzed to obtain the final product .
化学反应分析
Types of Reactions
2-Ethyl-1-methoxyborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron atom to a different oxidation state.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, borates, and various substituted borinane derivatives.
科学研究应用
2-Ethyl-1-methoxyborinane has several applications in scientific research:
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in cancer treatment due to its unique boron-containing structure.
Industry: It is used in the production of polymers and materials with specific electronic properties.
作用机制
The mechanism of action of 2-Ethyl-1-methoxyborinane involves its interaction with molecular targets through the boron atom. The boron atom can form stable complexes with various biomolecules, influencing biological pathways and cellular functions. In Suzuki–Miyaura coupling reactions, the compound acts as a boron reagent, facilitating the transfer of organic groups to palladium catalysts, leading to the formation of new carbon-carbon bonds .
相似化合物的比较
Similar Compounds
2-Ethyl-1-butanol: Similar in structure but lacks the boron atom, making it less reactive in certain chemical reactions.
1,4-Dimethylbenzene: Contains a similar hydrocarbon framework but does not have the boron functionality.
Uniqueness
Its ability to participate in Suzuki–Miyaura coupling reactions and form stable complexes with biomolecules sets it apart from other similar compounds .
属性
CAS 编号 |
60579-58-0 |
|---|---|
分子式 |
C8H17BO |
分子量 |
140.03 g/mol |
IUPAC 名称 |
2-ethyl-1-methoxyborinane |
InChI |
InChI=1S/C8H17BO/c1-3-8-6-4-5-7-9(8)10-2/h8H,3-7H2,1-2H3 |
InChI 键 |
ITFLSEKBPNGCEK-UHFFFAOYSA-N |
规范 SMILES |
B1(CCCCC1CC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-[Oxybis(methylene)]bis(3-acetamidopyridin-1-ium) dichloride](/img/structure/B14593854.png)
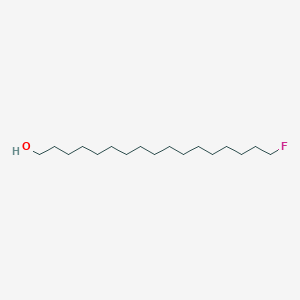

![4-[(E)-{4-[Bis(3-aminopropyl)amino]-2-methylphenyl}diazenyl]benzoic acid](/img/structure/B14593861.png)

![2-[2-(Dimethylamino)ethyl]-2-(4-hydroxyphenyl)cyclopentan-1-one](/img/structure/B14593871.png)
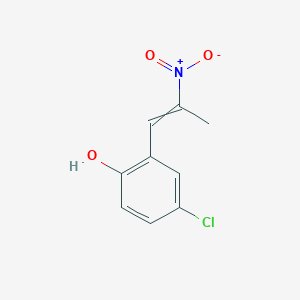
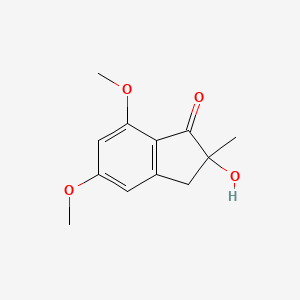
![1-[(4-Methylphenyl)ethynyl]cyclopropan-1-ol](/img/structure/B14593878.png)
